molecular formula C15H13NS B188512 2-(4-methylphenyl)-3H-isoindole-1-thione CAS No. 89313-78-0

2-(4-methylphenyl)-3H-isoindole-1-thione

Katalognummer: B188512
CAS-Nummer: 89313-78-0
Molekulargewicht: 239.3 g/mol
InChI-Schlüssel: LWRJZRKBDFDIEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methylphenyl)-3H-isoindole-1-thione is a heterocyclic compound that belongs to the class of isoindoles This compound is characterized by the presence of a thione group at the 1-position and a 4-methylphenyl group at the 2-position

Vorbereitungsmethoden

The synthesis of 2-(4-methylphenyl)-3H-isoindole-1-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(4-methylphenyl)acetonitrile with sulfur and a base can lead to the formation of the desired isoindole thione derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

2-(4-methylphenyl)-3H-isoindole-1-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thione group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-methylphenyl)-3H-isoindole-1-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its derivatives are studied for their potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-(4-methylphenyl)-3H-isoindole-1-thione involves its interaction with molecular targets and pathways within biological systems. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(4-methylphenyl)-3H-isoindole-1-thione can be compared with other similar compounds, such as:

    1H-Isoindole-1-thione, 2,3-dihydro-: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.

    1H-Isoindole-1,3(2H)-dione derivatives: These compounds have a dione group instead of a thione group, leading to different chemical properties and applications.

    Indole derivatives: While structurally related, indole derivatives have different functional groups and may exhibit distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

89313-78-0

Molekularformel

C15H13NS

Molekulargewicht

239.3 g/mol

IUPAC-Name

2-(4-methylphenyl)-3H-isoindole-1-thione

InChI

InChI=1S/C15H13NS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3

InChI-Schlüssel

LWRJZRKBDFDIEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S

Kanonische SMILES

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.